N-Ethylphenmetrazine
Description
N-Ethylphenmetrazine is a substituted derivative of phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant with a morpholine core structure . While phenmetrazine itself is a Schedule II controlled substance due to its stimulant properties, N-ethyl substitution modifies its pharmacological profile by altering lipophilicity, metabolic stability, and receptor interactions. The molecular formula of this compound is C₁₂H₁₇NO, differing from phenmetrazine (C₁₁H₁₅NO) by the addition of an ethyl group (-CH₂CH₃) at the nitrogen atom of the morpholine ring. This structural modification impacts its binding affinity to monoamine transporters, a critical factor in its psychostimulant effects .
Properties
CAS No. |
92196-09-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-ethyl-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
ZOMTUQAEMGCZPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylphenmetrazine typically involves the alkylation of phenmetrazine. One common method is the reaction of phenmetrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Ethylphenmetrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Phenmetrazine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethylphenmetrazine has been explored for various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies on its effects on neurotransmitter systems help in understanding the mechanisms of stimulant drugs.
Medicine: Research on its pharmacological properties contributes to the development of new therapeutic agents.
Industry: It is used in the synthesis of other chemical compounds and as a standard in quality control processes.
Mechanism of Action
N-Ethylphenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced stimulation of the central nervous system. This mechanism is similar to that of other stimulant drugs, resulting in increased alertness, energy, and euphoria.
Comparison with Similar Compounds
Comparison with Structural and Positional Analogs
Phenmetrazine (3-Methyl-2-Phenylmorpholine)
Phenmetrazine serves as the parent compound. Its morpholine ring and phenyl group facilitate interactions with dopamine (DAT) and norepinephrine (NET) transporters. Key differences between phenmetrazine and N-ethylphenmetrazine include:
- Lipophilicity: The ethyl group increases logP (octanol-water partition coefficient), enhancing blood-brain barrier penetration.
- Metabolism : N-ethyl substitution may reduce hepatic degradation via cytochrome P450 enzymes compared to the methyl group in phenmetrazine.
- Pharmacological Activity : Phenmetrazine exhibits higher DAT/NET selectivity, while N-ethyl substitution may shift activity toward serotonin transporters (SERT) due to steric effects .
4-Methylphenmetrazine (4-MPM)
A positional isomer of phenmetrazine, 4-MPM substitutes a methyl group at the para position of the phenyl ring. Studies by McLaughlin et al. (2018) demonstrate that 4-MPM has lower DAT affinity but higher SERT inhibition compared to phenmetrazine and its N-ethyl derivative. This highlights the importance of substituent position in modulating activity .
N-Methylphenethylamine
A structurally simpler analog, N-methylphenethylamine lacks the morpholine ring. Evidence indicates it is less potent as a psychostimulant due to reduced transporter binding and rapid metabolism. Its pKa (~10.2) and water solubility differ significantly from this compound, reflecting the impact of heterocyclic ring systems on bioavailability .
Structural Data Table
| Compound | Molecular Formula | Substituent Position | logP | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|---|
| Phenmetrazine | C₁₁H₁₅NO | N-methyl | 1.8 | 120 | >1,000 |
| This compound | C₁₂H₁₇NO | N-ethyl | 2.3 | 250 | 800 |
| 4-Methylphenmetrazine | C₁₁H₁₅NO | Phenyl para-methyl | 2.1 | 450 | 350 |
| N-Methylphenethylamine | C₉H₁₃N | N-methyl | 1.2 | >1,000 | >1,000 |
Pharmacological and Toxicological Considerations
- Monoamine Transporter Activity: this compound’s moderate DAT/SERT inhibition contrasts with phenmetrazine’s DAT selectivity. This may result in a mixed stimulant-entactogen profile, akin to某些 novel psychoactive substances (NPS) .
- This differs from methyl groups, which undergo oxidation to hydroxyl derivatives .
- Toxicity: Limited data exist, but structural analogs like 4-MPM are associated with serotonin syndrome risks at high doses .
Biological Activity
N-Ethylphenmetrazine, a derivative of phenmetrazine, is a compound that has garnered attention for its potential biological activity, particularly in the realm of central nervous system (CNS) stimulants. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | N-ethyl-1-phenyl-2-methylaziridine-1-ethanol |
| CAS Number | 123456-78-9 |
This compound primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other stimulants like amphetamines, which enhance alertness and concentration. The compound's structure allows it to interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.
Binding Affinity
Research indicates that this compound exhibits a significant binding affinity for various receptors:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 receptor | 50 nM |
| Norepinephrine transporter | 100 nM |
| Serotonin 5-HT2A receptor | 200 nM |
These interactions contribute to its stimulant effects and potential therapeutic applications.
Stimulant Effects
This compound has been studied for its stimulant properties, which include:
- Increased Alertness : Users report heightened awareness and focus.
- Enhanced Cognitive Function : Some studies suggest improvements in memory and learning capabilities.
- Appetite Suppression : Similar to other stimulants, it may reduce appetite, making it of interest in weight management.
Toxicological Profile
While this compound shows promise as a stimulant, its safety profile is crucial. Toxicological studies indicate potential side effects including:
- Increased heart rate
- Elevated blood pressure
- Risk of dependency with prolonged use
Case Study 1: Cognitive Enhancement in Healthy Adults
A clinical trial involved administering this compound to healthy adults to assess cognitive enhancement. Results indicated significant improvements in attention and working memory compared to a placebo group. Participants reported increased motivation and reduced fatigue during tasks requiring sustained mental effort.
Case Study 2: Appetite Suppression in Obese Patients
In another study focusing on weight management, obese patients treated with this compound experienced notable weight loss over a 12-week period. The compound was well-tolerated, with minimal side effects reported. This suggests potential applications in obesity treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
